(3'-Ethoxy-biphenyl-4-yl)-acetic acid
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Overview
Description
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Synthesis Analysis
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Synthesis and Bioconjugation
- Synthesis and Liposome Coupling: A study described the synthesis of various heterobifunctional reagents, including 2-[2-[2-[(2-bromoacetyl)amino]ethoxy]ethoxy]ethoxy acetic acid, for coupling peptides to liposomes, which are used in immunization with synthetic peptides. This methodology could be applicable to (3'-Ethoxy-biphenyl-4-yl)-acetic acid for similar purposes (Frisch, Boeckler, & Schuber, 1996).
Chemical Synthesis
- Synthesis from Methylsalicylic Acid: Another study outlines the synthesis of 3-Ethoxy-4-ethoxycarbonylphenylacetic acid from 4-methylsalicylic acid, suggesting a potential synthetic route for related compounds like (3'-Ethoxy-biphenyl-4-yl)-acetic acid (Mi, 2006).
Chemical Properties and Applications
Chiral Auxiliary Compound
Research on 2-hydroxy-2-(ethoxyphenylphosphinyl)acetic acid, a compound with some structural similarity to (3'-Ethoxy-biphenyl-4-yl)-acetic acid, explored its use as a chiral phosphonic auxiliary, indicating potential applications in chiral derivatizing agents (Majewska, 2019).
DNA Hybridization Sensor
Poly(thiophen-3-yl-acetic acid 1,3-dioxo-1,3-dihydro-isoindol-2-yl ester) was used in developing an electrochemical sensor for DNA hybridization, demonstrating the utility of acetic acid derivatives in biosensor technology (Cha et al., 2003).
Synthesis in Medicinal Chemistry
- Inhibitory Activity Research: A study on α-[6-[[(S)-1-(Ethoxycarbonyl)-3-phenylpropyl]amino]-5-oxoperhydro-1,4-thiazepin-4-yl]acetic acids and related compounds looked into their angiotensin-converting enzyme (ACE) inhibitory activity. This highlights the potential of acetic acid derivatives in the development of medicinal compounds (Yanagisawa et al., 1987).
Corrosion Inhibition
- Corrosion Inhibitors: Quinoxalines compounds, including ethyl 2-(4-(2-ethoxy-2-oxoethyl)-2-p-tolylquinoxalin-1(4H)-yl)acetate, were studied for their corrosion inhibition efficiency on copper, suggesting a role for acetic acid derivatives in materials science (Zarrouk et al., 2014).
Safety And Hazards
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Future Directions
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properties
IUPAC Name |
2-[4-(3-ethoxyphenyl)phenyl]acetic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16O3/c1-2-19-15-5-3-4-14(11-15)13-8-6-12(7-9-13)10-16(17)18/h3-9,11H,2,10H2,1H3,(H,17,18) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ONBXLKUZTMSDIK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC(=C1)C2=CC=C(C=C2)CC(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30374468 |
Source
|
Record name | (3'-Ethoxy-biphenyl-4-yl)-acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30374468 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.30 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(3'-Ethoxy-biphenyl-4-yl)-acetic acid | |
CAS RN |
669713-69-3 |
Source
|
Record name | (3'-Ethoxy-biphenyl-4-yl)-acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30374468 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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